Bromotris(triphenylphosphine)rhodium(I)
Overview
Description
Bromotris(triphenylphosphine)rhodium(I) is a coordination complex with the chemical formula [RhBr(PPh₃)₃]. It is an organometallic compound that features a rhodium center coordinated to three triphenylphosphine ligands and one bromide ligand. This compound is known for its distinctive orange crystalline appearance and is widely used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromotris(triphenylphosphine)rhodium(I) can be synthesized through the reaction of rhodium(III) chloride hydrate with triphenylphosphine and lithium bromide in a suitable solvent such as ethanol or methanol. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of bromotris(triphenylphosphine)rhodium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and packaged in glass bottles to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Bromotris(triphenylphosphine)rhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: The bromide ligand can be substituted with other ligands such as chloride or iodide.
Common Reagents and Conditions
Common reagents used in reactions with bromotris(triphenylphosphine)rhodium include hydrogen gas, carbon monoxide, and various halides. Reactions are typically carried out under inert gas atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving bromotris(triphenylphosphine)rhodium depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield rhodium complexes with different halide ligands, while oxidation reactions can produce rhodium(III) complexes .
Scientific Research Applications
Bromotris(triphenylphosphine)rhodium(I) has a wide range of scientific research applications, including:
Material Science: The compound is employed in the synthesis of advanced materials and nanomaterials.
Medicinal Chemistry: It is investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Coordination Chemistry: The compound serves as a model system for studying coordination chemistry and the behavior of transition metal complexes.
Mechanism of Action
The mechanism of action of bromotris(triphenylphosphine)rhodium involves the coordination of the rhodium center to various substrates, facilitating their transformation through catalytic processes. The triphenylphosphine ligands stabilize the rhodium center and enhance its reactivity. The bromide ligand can be easily substituted, allowing for the formation of different rhodium complexes that participate in various catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Chlorotris(triphenylphosphine)rhodium: Similar to bromotris(triphenylphosphine)rhodium but with a chloride ligand instead of bromide.
Iodotris(triphenylphosphine)rhodium: Features an iodide ligand in place of bromide.
Carbonyltris(triphenylphosphine)rhodium: Contains a carbonyl ligand instead of a halide.
Uniqueness
Bromotris(triphenylphosphine)rhodium(I) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to its analogs. The bromide ligand provides a balance between reactivity and stability, making it suitable for a wide range of catalytic applications .
Properties
IUPAC Name |
rhodium;triphenylphosphane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.BrH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQBRJSQQWBTDF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45BrP3Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
969.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14973-89-8 | |
Record name | Bromotris(triphenylphosphine)rhodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014973898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromotris(triphenylphosphine)rhodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Bromotris(triphenylphosphine)rhodium(I) and how was it determined?
A1: Bromotris(triphenylphosphine)rhodium(I) possesses a square planar geometry around the central Rhodium atom. This structural information was determined using Extended X-ray Absorption Fine Structure (EXAFS), a technique that analyzes the backscattering of X-rays to elucidate interatomic distances and coordination geometry within a molecule. This research represented a novel application of EXAFS for structural determination of such compounds. []
Q2: How does the immobilization of Bromotris(triphenylphosphine)rhodium(I) on polymer supports affect its structure?
A2: X-ray absorption studies reveal that cross-linking of polymer-bound Bromotris(triphenylphosphine)rhodium(I) catalyst leads to structural changes within the complex. [] While the exact nature and extent of these changes are not fully elaborated in the provided abstract, this highlights the impact of immobilization on catalyst structure, which can influence its activity and selectivity.
Q3: Can Bromotris(triphenylphosphine)rhodium(I) be used as a catalyst in organic synthesis?
A3: While the provided abstracts don't directly mention Bromotris(triphenylphosphine)rhodium(I) as a catalyst in specific reactions, they highlight its significance in the broader context of catalysis. Notably, one study focuses on the hydrogenation of cyclopropene fatty acid methyl esters using a homogenous catalyst. [] Though the specific catalyst isn't named, this research suggests potential applications of rhodium complexes like Bromotris(triphenylphosphine)rhodium(I) in similar hydrogenation reactions.
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